2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
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Overview
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is an intriguing chemical compound with potential applications in various scientific fields. This compound features a complex structure, characterized by two distinct molecular components: a pyrimidinone and a triazine derivative. These components contribute to the compound's unique properties and reactivity.
Preparation Methods
The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide typically involves several steps:
Synthetic Routes and Reaction Conditions
: The synthesis begins with the preparation of the pyrimidinone and triazine derivatives through multi-step organic reactions. This involves the use of specific reagents, such as alkylating agents, oxidizing agents, and condensation reactions to construct the respective molecular frameworks. Key reaction conditions may include controlled temperature, pH, and solvents to ensure optimal yields.
Industrial Production Methods
: On an industrial scale, the synthesis process may be optimized for efficiency and cost-effectiveness. This includes large-scale batch reactions, continuous flow processes, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide undergoes various chemical reactions:
Types of Reactions
: It participates in oxidation, reduction, substitution, and condensation reactions. Its reactive sites include the pyrimidinone and triazine moieties, which can be modified under different conditions.
Common Reagents and Conditions
: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents for substitution reactions. Reactions are carried out under controlled temperature and solvent environments to achieve desired products.
Major Products
Scientific Research Applications
The compound has significant potential in various scientific domains:
Chemistry
: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology
: Its structural components may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
: Preliminary studies suggest potential therapeutic applications, including antiviral and anticancer activities.
Industry
: The compound's unique properties can be harnessed in material science, especially in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets
: The compound may bind to enzymes, receptors, or nucleic acids, affecting their functions.
Pathways Involved
: It can modulate biochemical pathways, including those involved in cell proliferation, apoptosis, and immune responses, depending on the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide exhibits unique features:
Similar Compounds
: Compounds such as other pyrimidinone derivatives and triazine analogs share structural similarities.
Uniqueness
: Its combination of a pyrimidinone and a triazine moiety sets it apart, offering distinct chemical properties and reactivity, which can be advantageous in specific applications.
So there we have it! Would you like to dive deeper into any of these sections?
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-8-15(24)21(10-18-11)9-14(23)17-6-7-22-16(25)12-4-2-3-5-13(12)19-20-22/h2-5,8,10H,6-7,9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYFAHNDTFLUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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